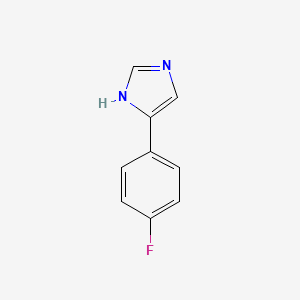

4-(4-Fluorophenyl)-1H-imidazole

Beschreibung

Significance of Imidazole (B134444) Scaffolds in Medicinal Chemistry and Materials Science Research

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a privileged structure in the realm of scientific research. Its prevalence in nature, most notably in the amino acid histidine and the hormone histamine, underscores its fundamental biological role. ontosight.ai This natural precedent has inspired chemists to explore the vast chemical space of imidazole derivatives.

In medicinal chemistry , the imidazole scaffold is a cornerstone in drug design and discovery. chemimpex.com Its electron-rich nature and ability to participate in hydrogen bonding and other non-covalent interactions allow imidazole-containing molecules to bind effectively to a wide range of biological targets, including enzymes and receptors. nih.gov This has led to the development of a plethora of imidazole-based drugs with a broad spectrum of therapeutic activities, including antifungal, anti-inflammatory, anticancer, and antimicrobial properties. chemimpex.commdpi.com The structural versatility of the imidazole core allows for substitutions at various positions, enabling the fine-tuning of a molecule's pharmacological profile. ontosight.aimdpi.com

In the field of materials science , imidazoles are integral to the development of advanced materials. They are used in the synthesis of ionic liquids, corrosion inhibitors, and catalysts. ontosight.ai Furthermore, imidazole derivatives are being investigated for their potential in creating novel materials with specific electronic and photophysical properties, which are beneficial for the development of sensors and organic light-emitting diodes (OLEDs). chemimpex.comrsc.org The ability of the imidazole ring to coordinate with metal ions has also led to the creation of metal-organic frameworks (MOFs) and other supramolecular complexes with unique functionalities. nih.gov

Contextualizing 4-(4-Fluorophenyl)-1H-imidazole as a Key Research Target

This compound stands out as a particularly valuable research target due to the unique combination of the imidazole core and a fluorinated phenyl ring. The presence of a fluorine atom at the para-position of the phenyl group is of great significance. Fluorine's high electronegativity and small size can enhance a molecule's metabolic stability and lipophilicity, which are crucial for improving the pharmacokinetic profiles of potential drug candidates. chemimpex.com

This compound serves as a versatile intermediate in the synthesis of a variety of more complex molecules. chemimpex.comontosight.ai Its utility has been demonstrated in several key research areas:

Pharmaceutical Development: It is a key building block in the synthesis of pharmaceuticals, particularly in the development of antifungal and anti-inflammatory agents. chemimpex.com Research has also pointed towards its use in creating compounds for oncology. chemimpex.com

Biological Research: The compound is utilized in studies to investigate the mechanisms of action of specific enzymes and receptors, thereby helping researchers to understand various disease pathways. chemimpex.com

Materials Science: It is explored for its potential in creating novel materials with desirable electronic properties, which could be applied in the development of advanced sensors and other electronic devices. chemimpex.com

Agricultural Chemistry: The scaffold has applications in the formulation of agrochemicals, contributing to the development of new pesticides and herbicides. chemimpex.com

Below are the key chemical properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C₉H₇FN₂ | sigmaaldrich.com |

| Molecular Weight | 162.16 g/mol | sigmaaldrich.com |

| Melting Point | 124-129 °C | sigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| CAS Number | 65020-70-4 | sigmaaldrich.com |

Overview of Current Research Trajectories for this compound and its Derivatives

Current research involving this compound is vibrant and multifaceted, primarily focusing on the synthesis and evaluation of its derivatives for various applications. These research trajectories often build upon the foundational properties of the parent molecule.

One significant area of investigation is in the development of anticancer agents . A 2024 study reported the synthesis of novel 4-acetophenone moiety-bearing functionalized imidazole derivatives, starting from a this compound scaffold. nih.gov Several of these derivatives were identified as promising anticancer agents against human breast carcinoma, prostate carcinoma, and glioblastoma cell lines. nih.gov

Another important research direction is in neuropharmacology . For instance, derivatives of 2-(4-fluorophenyl)-1H-benzo[d]imidazole have been identified as positive allosteric modulators of the GABA-A receptor. nih.gov These compounds are being explored for their potential to treat neurological dysfunctions with improved metabolic stability compared to existing modulators. nih.gov

Furthermore, derivatives of this compound are being studied as potential enzyme inhibitors . Specifically, 5(4)-(4-fluorophenyl)-4(5)-(pyridin-4-yl)imidazole derivatives have been considered as potential inhibitors of p38 MAP kinase, a key enzyme involved in inflammatory responses. nih.gov

The structural and photophysical properties of derivatives are also a key focus. The crystal structure of derivatives like 4-(4-fluorophenyl)-1-methoxymethyl-2-phenyl-1H-imidazole has been analyzed to understand the three-dimensional network stabilized by π-π interactions. nih.gov Such structural insights are crucial for designing new materials. Research into the photophysical properties of imidazole derivatives is also active, with studies exploring their use as fluorescent molecular switches, which could have applications in optoelectronic devices. rsc.org

The table below summarizes some of the researched derivatives and their fields of application:

| Derivative Class | Area of Research | Potential Application | Reference |

| 4-Acetophenone substituted imidazoles | Oncology | Anticancer agents | nih.gov |

| 2-(4-Fluorophenyl)-1H-benzo[d]imidazoles | Neuropharmacology | GABA-A receptor modulators | nih.gov |

| 5(4)-(4-Fluorophenyl)-4(5)-(pyridin-4-yl)imidazoles | Medicinal Chemistry | p38 MAP kinase inhibitors | nih.gov |

| Triphenylamine–imidazole derivatives | Materials Science | Fluorescent molecular switches | rsc.org |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-(4-fluorophenyl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-8-3-1-7(2-4-8)9-5-11-6-12-9/h1-6H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYDAFWKRBZYBOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CN2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40349703 | |

| Record name | 4-(4-Fluorophenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65020-70-4 | |

| Record name | 4-(4-Fluorophenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Fluorophenyl)-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies

Established Synthetic Routes for 4-(4-Fluorophenyl)-1H-imidazole

The construction of the this compound core can be achieved through several strategic approaches, ranging from classical condensation reactions to modern catalyzed one-pot procedures.

Multi-Component Condensation Reactions

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. The synthesis of substituted imidazoles is well-suited to MCRs. A common approach for synthesizing 1,2,4,5-tetrasubstituted imidazoles involves the four-component condensation of an aldehyde, benzil, a primary aromatic amine, and ammonium (B1175870) acetate (B1210297). nih.gov

To prepare a less substituted derivative like this compound, this general strategy can be adapted. A plausible three-component pathway would involve the reaction of a 4-fluorophenyl-substituted dicarbonyl compound (e.g., 4-fluorophenylglyoxal), a formaldehyde (B43269) equivalent, and an ammonia (B1221849) source like ammonium acetate. These reactions are often catalyzed by acids or proceed under thermal conditions, providing a direct route to the imidazole (B134444) ring. For instance, a highly efficient one-pot synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles has been developed using a magnetic nanoparticle-supported Lewis acidic deep eutectic solvent as a reusable catalyst, highlighting the evolution of these condensation methods. rsc.org

Table 1: Examples of Multi-Component Imidazole Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Catalyst/Conditions | Product Type | Ref |

| Aldehyde | Benzil | Primary Amine | Ammonium Acetate | Nanocrystalline MgAl₂O₄, Ethanol (B145695), Ultrasonic Irradiation (50 kHz, 60 °C) | 1,2,4,5-Tetrasubstituted Imidazole | nih.gov |

| Aldehyde | Benzil | Ammonium Acetate | N/A | LADES@MNP, 80 °C | 2,4,5-Trisubstituted Imidazole | rsc.org |

| 2-Bromoacetophenone | Aldehyde | Primary Amine | Ammonium Acetate | Solvent-free, Heat | 1,2,4-Trisubstituted Imidazole | researchgate.net |

Synthesis from Halogenated Phenylethanones and Formamide (B127407)

A classical and direct method for preparing 4-aryl-1H-imidazoles is the reaction between an α-haloketone and formamide. In this approach, 2-bromo-1-(4-fluorophenyl)ethanone serves as the key starting material. The reaction proceeds by heating the α-haloketone with an excess of formamide, which acts as both the source of the remaining two nitrogen atoms and one carbon atom (N-1, C-2, and N-3) of the imidazole ring.

This transformation is a variant of the Radziszewski imidazole synthesis. The mechanism involves the initial formation of an α-aminoketone via reaction with ammonia (derived from formamide), which then condenses with a second molecule of formamide or its equivalent to cyclize and form the imidazole heterocycle. This method is particularly valuable for producing imidazoles that are unsubstituted at the C-2 and C-5 positions. A related four-component synthesis of 1,2,4-trisubstituted imidazoles has been described starting from a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions, demonstrating the versatility of halogenated phenylethanones as precursors. researchgate.net

N-Arylation Approaches Utilizing Catalytic Systems

While typically a derivatization method, catalytic arylation can also be a key step in constructing the core imidazole scaffold. Modern synthetic chemistry has seen the development of powerful cross-coupling reactions for forming C-C and C-N bonds. Nickel-catalyzed C-H arylation has emerged as a potent strategy for the synthesis of arylated azoles. nih.govnagoya-u.ac.jp

Specifically, the C-H arylation of pre-existing imidazole rings with phenol (B47542) derivatives can be achieved using a catalytic system composed of Ni(OTf)₂ and a phosphine (B1218219) ligand like 1,2-bis(dicyclohexylphosphino)ethane (B1585223) (dcype). nih.gov The key to this reaction's success with imidazoles is the use of a tertiary alcohol as the solvent, which accelerates the C-H activation step. nih.govnagoya-u.ac.jp While this method has been primarily demonstrated for C-2 arylation, the principles of transition-metal-catalyzed C-H functionalization represent a frontier in the synthesis of specifically substituted imidazoles, potentially allowing for the direct introduction of the 4-fluorophenyl group onto an imidazole precursor.

One-Pot Synthetic Procedures for Imidazole Ring Formation

One-pot syntheses are procedurally simple, economical, and often more environmentally friendly than multi-step procedures with isolation of intermediates. Several one-pot methods for preparing substituted imidazoles have been reported, many of which are based on multi-component condensations. nih.govresearchgate.netasianpubs.org

An efficient four-component synthesis of 1,2,4,5-tetrasubstituted imidazoles uses an aldehyde, benzil, ammonium acetate, and a primary aromatic amine in ethanol under ultrasonic irradiation, catalyzed by nanocrystalline magnesium aluminate. nih.gov This method offers advantages such as high yields, very short reaction times, and mild conditions. nih.gov Similarly, solvent-free procedures have been developed; for example, heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate affords highly functionalized imidazoles in good to excellent yields. researchgate.net These one-pot approaches streamline the synthesis of the imidazole core and are highly adaptable for creating libraries of substituted derivatives.

Synthesis of Substituted this compound Derivatives

Once the this compound core is synthesized, it can be further functionalized to produce a wide array of derivatives with tailored properties.

Regioselective Functionalization at the Imidazole Nitrogen (N-1 Position)

For unsymmetrically substituted imidazoles like this compound, the two nitrogen atoms (N-1 and N-3) are not equivalent, leading to the possibility of forming two different regioisomers upon N-substitution. Achieving regioselectivity is therefore a significant synthetic challenge.

A key factor controlling the site of substitution is sterics. The bulky 4-fluorophenyl group at the C-4 position can effectively block access to the adjacent nitrogen (N-3), thereby directing incoming electrophiles to the more accessible N-1 position. nih.gov This steric control has been demonstrated in the direct regioselective N-protection of 4-(4-fluorophenyl)-2-phenyl-1H-imidazole. nih.gov The reaction of the imidazole with sodium bis(trimethylsilyl)amide to form the imidazolide (B1226674) anion, followed by quenching with an electrophile like methoxymethylchloride, yields the N-1 substituted product. nih.gov

The choice of base and solvent system can also be critical in directing regioselectivity. For instance, the use of caesium carbonate (Cs₂CO₃) in DMF has been shown to promote the regioselective O-alkylation of pyrimidinones (B12756618) over N-alkylation, with DFT studies suggesting the transition state for the O-regioisomer is more favorable with Cs₂CO₃ compared to other bases like K₂CO₃. rsc.org Similar principles of hard/soft acid-base theory and cation-coordination effects can be applied to control the N-1 versus N-3 functionalization of imidazoles. Catalytic systems, such as those using copper-exchanged fluorapatite, have also been developed for the N-arylation of imidazoles with arylboronic acids in a base-free manner. amazonaws.com

Table 2: Example of Regioselective N-1 Functionalization

| Imidazole Substrate | Electrophile | Base / Conditions | Solvent | Product | Yield | Ref |

| 4-(4-fluorophenyl)-2-phenyl-1H-imidazole | Methoxymethylchloride | 1. Sodium bis(trimethylsilyl)amide, 273 K2. Room Temperature | THF | 4-(4-fluorophenyl)-1-(methoxymethyl)-2-phenyl-1H-imidazole | 42% | nih.gov |

Introduction of Diverse Substituents

The core structure of this compound serves as a versatile scaffold for the introduction of a wide array of functional groups, enabling the synthesis of a diverse library of derivatives. The strategic placement of substituents such as methyl, nitro, isobutyl, methoxyphenethyl, piperidine (B6355638), and pyridine (B92270) moieties can significantly alter the compound's chemical properties.

Methyl and Nitro Groups: The introduction of a methyl group can be achieved through various alkylation reactions. For instance, the alkylation of 4-nitroimidazole (B12731) with alkylating agents in acetonitrile (B52724) using potassium carbonate as a base has been shown to yield N-alkylated derivatives in good yields, with heating to 60°C improving the reaction outcome. researchgate.net Similarly, the nitration of the imidazole ring, typically at the 4 or 5-position, can be accomplished using a nitrating mixture of fuming nitric acid and sulfuric acid, leading to the formation of nitroimidazole derivatives. slideshare.net

Piperidine and Pyridine Moieties: The incorporation of cyclic amines like piperidine has been documented. For example, 1-(4-chlorophenyl)-2-methyl-4-nitro-5-(1-piperidyl)-1H-imidazole has been synthesized and its crystal structure analyzed. nih.gov The synthesis of pyridine-containing derivatives can be approached through various cross-coupling reactions or by constructing the imidazole ring from pyridine-containing precursors.

Methoxyphenethyl and Other Substituents: The synthesis of derivatives bearing more complex substituents, such as a methoxymethyl group, has also been reported. For example, 4-(4-fluorophenyl)-1-(methoxymethyl)-2-phenyl-1H-imidazole was synthesized by deprotonating 4-(4-fluorophenyl)-2-phenyl-1H-imidazole with sodium bis(trimethylsilyl)amide followed by reaction with methoxymethylchloride. nih.gov This N-protection strategy is crucial for subsequent regioselective functionalization. nih.gov

Formation of Polycyclic Imidazoles and Fused Ring Systems

The imidazole ring of this compound is a valuable building block for the synthesis of more complex polycyclic and fused-ring systems. These structures are of significant interest in medicinal chemistry and materials science.

One notable method for creating fused imidazole rings is through the van Leusen reaction involving cyclic imines. nih.gov This approach has been successfully applied to the synthesis of ring-fused imidazoles from secondary alicyclic amines in a one-pot procedure that involves oxidative imine formation followed by the van Leusen reaction. nih.gov Another strategy involves the dual oxidative amination of C(sp³)–H bonds, providing a metal-free, one-pot synthesis of highly substituted 5,5- and 5,6-fused bicyclic imidazole-containing heterocycles. nih.gov

Furthermore, the synthesis of fused ring systems incorporating the 2,3-dihydro-4H-imidazo[5,1-b] nih.govCurrent time information in Bangalore, IN.thiazin-4-one scaffold has been reported, starting from imidazole derivatives. nih.gov Research has also explored the synthesis of fused-ring flavonoid systems through inverse electron-demand Diels-Alder reactions of ortho-quinone methide intermediates. rsc.org Additionally, new protocols for accessing imidazoles and their fused analogues from N-propargylamines have been developed, highlighting the ongoing innovation in this area. rsc.org

Advanced Synthetic Techniques and Process Optimization in Research

The efficient synthesis of this compound and its derivatives is a key focus of research, with an emphasis on improving yield, purity, and scalability.

Strategies for Enhanced Yield and Purity in Laboratory Scale

Optimizing reaction conditions is crucial for maximizing the yield and purity of imidazole synthesis. For instance, in the synthesis of cyanoimidazoles, a two-step, one-pot method has been developed. rsc.org The study of this process revealed that the formation of a key hemiaminal intermediate is complicated by various equilibrium processes that can lead to unproductive dimerization. rsc.org By carefully controlling parameters such as temperature, pH, and substrate concentrations, high yields of the desired cyanoimidazole can be achieved. rsc.org Flash chromatography is a commonly employed technique for the purification of imidazole derivatives, as demonstrated in the synthesis of 4-(4-fluorophenyl)-1-(methoxymethyl)-2-phenyl-1H-imidazole. nih.gov

Development of Automated Purification Systems

The purification of synthesized compounds is a critical step in chemical research and production. Automated purification systems offer a way to increase throughput and consistency. plos.org For protein purification, which often involves imidazole in buffers for affinity chromatography, fully automated systems have been developed that can handle multiple samples in parallel. plos.orgnih.gov These systems can perform multiple chromatography steps, such as immobilized metal affinity chromatography (IMAC) followed by ion-exchange chromatography, to achieve highly purified products. nih.gov The principles of these automated systems, including software-driven control of valves and fraction collectors, can be adapted for the purification of small molecules like this compound and its derivatives. plos.org

Chemical Reaction Analysis and Reaction Pathway Studies

A thorough understanding of reaction mechanisms and pathways is fundamental to optimizing synthetic routes and developing new transformations. For the synthesis of cyanoimidazoles, reaction-monitoring techniques have been employed to interrogate each transformation independently. rsc.org This detailed analysis revealed the complex equilibria involved in the formation of a key hemiaminal intermediate and the factors influencing the subsequent elimination cascade to the final product. rsc.org

In the synthesis of imidazo-1,4-oxazinone derivatives, the reaction mechanism was investigated by isolating intermediate products. nih.gov This allowed for a detailed discussion of the reaction path under different conditions. nih.gov Similarly, mechanistic studies on the energy transfer-catalyzed dearomative cycloadditions of thiophenes have provided insights into the formation of intermediates and the subsequent steps leading to the final products. acs.org These types of in-depth analyses are crucial for the rational design of more efficient and selective syntheses of complex molecules based on the this compound scaffold.

Advanced Spectroscopic and Structural Characterization

Spectroscopic Techniques for Molecular Structure Elucidation

Spectroscopy is a fundamental tool in chemical analysis, offering non-destructive insights into molecular structure. By probing the interactions of molecules with electromagnetic radiation, techniques like NMR, FT-IR, Raman, UV-Vis, and mass spectrometry reveal a wealth of information about the electronic and vibrational states, atomic connectivity, and molecular mass of 4-(4-Fluorophenyl)-1H-imidazole.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for elucidating the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Research has confirmed the structure of this compound and its derivatives through comprehensive NMR analysis. researchgate.netcrossref.org In ¹H NMR spectra, the protons on the imidazole (B134444) ring typically appear in the range of 6.77-7.66 ppm. researchgate.net The protons of the fluorophenyl group exhibit characteristic splitting patterns due to coupling with each other and with the fluorine atom.

¹³C NMR spectra provide information on the carbon framework. For imidazole moieties, carbon signals (C4/C5) are generally observed between 124.87 and 132.43 ppm. researchgate.net The carbons of the 4-fluorophenyl ring show distinct chemical shifts, with the carbon directly bonded to the fluorine atom exhibiting a large C-F coupling constant.

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. The chemical shift of the fluorine atom in this compound provides a clear confirmation of its presence and electronic environment. For comparison, the ¹⁹F chemical shift for monofluorobenzene is -113.15 ppm relative to CFCl₃. colorado.edu

Table 1: Representative NMR Data for Imidazole Derivatives Note: Specific shifts for this compound are not publicly detailed in all cited literature; this table includes representative data for closely related structures to illustrate expected values.

| Nucleus | Compound Type | Observed Chemical Shift (δ, ppm) | Reference |

| ¹H | Imidazole Ring Protons | 6.77 - 7.66 | researchgate.net |

| Phenyl Protons | 7.33 - 7.91 | mdpi.com | |

| ¹³C | Imidazole Ring Carbons | 124.87 - 132.43 | researchgate.net |

| ¹⁹F | 2-(4-Fluorophenyl)-1H-benzo[d]imidazole | -111.04 | nih.gov |

Vibrational spectroscopy, including FT-IR and FT-Raman, probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific bonds and functional groups, making these techniques excellent for structural confirmation.

Detailed FT-IR and FT-Raman analyses have been performed on this compound. researchgate.netcrossref.org The spectra reveal key vibrational bands that confirm its molecular structure. For instance, the C-H stretching vibrations of the fluorophenyl ring are observed around 3056 cm⁻¹ in FT-IR and 3070 cm⁻¹ in FT-Raman spectra. researchgate.net The C-N stretching vibrations, crucial for identifying the imidazole ring, appear as multiple bands in the region of 1100-1465 cm⁻¹ in both FT-IR and FT-Raman spectra. researchgate.net

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | FT-IR Frequency (cm⁻¹) | FT-Raman Frequency (cm⁻¹) | Reference(s) |

| Fluorophenyl C-H Stretch | 3056, 3004 | 3070, 3005 | researchgate.net |

| C=C Stretch (Fluorophenyl) | 1608, 1563 | 1612 | researchgate.net |

| C-N Stretch (Imidazole) | 1459, 1406, 1313, 1277, 1113 | 1464, 1403, 1312, 1277, 1111 | researchgate.net |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. This technique provides information about the electronic structure and conjugation within a molecule.

The UV-Vis spectrum of imidazole and its derivatives is characterized by absorption bands arising from π→π* transitions within the conjugated system. mdpi.com For 4-(4,5-Diphenyl-1H-imidazole-2-yl) phenol (B47542), a related compound, absorption peaks are observed at 340 nm and 406 nm. researchgate.net Theoretical studies on this compound have calculated the HOMO-LUMO energy gap to be approximately 5.27 eV, indicating high molecular stability. researchgate.net A large HOMO-LUMO gap signifies that a significant amount of energy is required for electronic excitation, which corresponds to absorption in the UV region. researchgate.net

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound with high precision and to deduce its structure by analyzing its fragmentation patterns. When coupled with liquid chromatography (LC-MS), it allows for the separation and analysis of complex mixtures. researchgate.netwiley.com

The molecular weight of this compound is 162.16 g/mol . sigmaaldrich.com High-resolution mass spectrometry (HRMS) can confirm this mass with exceptional accuracy. For instance, the predicted m/z for the protonated molecule [M+H]⁺ is 163.06661. uni.lu

Analysis of related compounds, such as α,α-bis(4-fluorophenyl)-β-methyl-1H-imidazole-1-ethanol, shows characteristic fragmentation patterns. tandfonline.com In positive ion mode, fragmentation of the imidazole ring is a common pathway. tandfonline.com The analysis of fragmentation provides a fingerprint that helps to confirm the molecular structure.

Table 3: Predicted Mass-to-Charge Ratios (m/z) for Adducts of this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 163.06661 |

| [M+Na]⁺ | 185.04855 |

| [M+K]⁺ | 201.02249 |

| [M-H]⁻ | 161.05205 |

| Data sourced from PubChemLite. uni.lu |

Crystallographic Analysis for Solid-State Architecture

While spectroscopic methods reveal the structure of individual molecules, X-ray crystallography provides a definitive picture of how these molecules are arranged in the solid state. This includes precise bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of crystalline solids. While a crystal structure for the parent this compound is not detailed in the available literature, studies on closely related derivatives provide significant insight into its likely solid-state architecture.

For example, the crystal structure of 4-(4-fluorophenyl)-1-(methoxymethyl)-2-phenyl-1H-imidazole reveals a monoclinic system with a three-dimensional network stabilized by π–π stacking interactions between imidazole rings. nih.gov The distance between the centroids of these interacting rings is 3.5488 Å. nih.gov

Another derivative, 2-[(1E)-2-(4-Fluorophenyl)diazenyl]-1H-imidazole, crystallizes in the triclinic space group P-1. mdpi.com Its structure is characterized by hydrogen-bonded chains formed by N–H···N interactions between the imidazole rings of adjacent molecules. mdpi.com These chains assemble into flat molecular layers. mdpi.com Such hydrogen bonding is a key feature expected in the crystal structure of the parent this compound due to its N-H proton.

Table 4: Representative Crystallographic Data for this compound Derivatives

| Parameter | 4-(4-fluorophenyl)-1-(methoxymethyl)-2-phenyl-1H-imidazole | 2-[(1E)-2-(4-Fluorophenyl)diazenyl]-1H-imidazole |

| Crystal System | Monoclinic | Triclinic |

| Space Group | P2₁/n | P-1 |

| Key Intermolecular Interactions | π–π stacking | N–H···N Hydrogen Bonding |

| Reference | nih.gov | mdpi.com |

These studies on derivatives strongly suggest that the solid-state structure of this compound is heavily influenced by a combination of N-H···N hydrogen bonds and π–π stacking interactions, which are common and critical organizing forces in nitrogen-containing heterocyclic compounds.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods allow for a detailed exploration of the electronic environment, which governs the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations, often employing a basis set like B3LYP/6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles. These optimized parameters are crucial for understanding the molecule's shape and steric properties.

Following geometry optimization, vibrational analysis can be performed. This calculation predicts the frequencies of molecular vibrations, which correspond to the peaks observed in an infrared (IR) and Raman spectrum. By comparing theoretical vibrational frequencies with experimental data for similar compounds, the accuracy of the computational model can be validated. For instance, characteristic vibrational modes for the imidazole ring, the phenyl ring, and the C-F bond can be assigned.

Table 1: Predicted Key Vibrational Frequencies for Phenyl-Imidazole Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Imidazole) | Stretching | 3100-3500 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C=C (Aromatic) | Stretching | 1450-1600 |

| C-N (Imidazole) | Stretching | 1250-1350 |

This table presents typical ranges for related compounds, as specific data for this compound is not available.

Frontier Molecular Orbital (FMO) theory is instrumental in predicting a molecule's chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For fluorophenyl-imidazole derivatives, the HOMO is typically localized on the electron-rich imidazole ring, while the LUMO may be distributed across the phenyl ring system.

Table 2: Representative FMO Data for a Substituted Imidazole Derivative

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | -5.2822 |

| E(LUMO) | -1.2715 |

Data from a study on 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, illustrating typical values.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electron-rich and electron-poor regions of a molecule. It illustrates the electrostatic potential on the surface of the molecule, providing a guide to its reactive sites.

In an MEP map, regions of negative electrostatic potential (typically colored red) are electron-rich and susceptible to electrophilic attack. These areas often correspond to lone pairs of electrons on heteroatoms like nitrogen. Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and are sites for nucleophilic attack. These are usually found around hydrogen atoms attached to electronegative atoms. For this compound, the nitrogen atoms of the imidazole ring are expected to be the primary sites of negative potential, while the N-H proton would be a region of positive potential.

Fukui functions and Mulliken population analysis provide a quantitative measure of the electron distribution within a molecule and the reactivity of specific atomic sites. Mulliken charge analysis calculates the partial charge on each atom, offering insights into the molecule's polarity and electrostatic interactions.

Fukui functions are used within conceptual DFT to predict which atoms in a molecule are more susceptible to nucleophilic, electrophilic, or radical attack. This analysis helps to pinpoint the most reactive sites with greater precision than MEP maps alone.

Imidazole and its derivatives can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms. For this compound, two principal tautomers are possible. Computational studies can determine the relative energies of these tautomers, predicting which form is more stable in the gas phase and in different solvents.

The presence of a solvent can significantly influence tautomeric equilibrium. Polarizable Continuum Models (PCM) are often used to simulate the effect of a solvent on the molecule's structure and stability. Generally, polar solvents tend to stabilize the more polar tautomer.

Molecular Modeling for Ligand-Target Interactions

While quantum chemical calculations describe the intrinsic properties of this compound, molecular modeling techniques, such as molecular docking, are used to predict how it might interact with biological targets like proteins or enzymes. Imidazole-containing compounds are known to be inhibitors of various enzymes and modulators of receptors.

Molecular docking simulations place the molecule (the ligand) into the binding site of a target protein to predict its preferred binding orientation and affinity. These studies can identify potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex. For example, the imidazole moiety can act as a hydrogen bond donor or acceptor, and the fluorophenyl group can engage in hydrophobic or halogen bonding interactions. Such studies are crucial in the early stages of drug discovery for identifying promising therapeutic candidates.

Molecular Docking Simulations to Predict Binding Modes with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking simulations are crucial for identifying potential biological targets and understanding the structural basis of its activity.

Imidazole derivatives are known to interact with a wide range of biological targets, including enzymes and receptors. mdpi.combibliotekanauki.plnih.govbioinformation.net Molecular docking studies on related compounds have provided a framework for understanding how the this compound scaffold might bind to various active sites. For instance, studies on similar imidazole-containing compounds have shown inhibitory activity against targets such as farnesyltransferase, various kinases, and tubulin, which are significant in cancer research. nih.govnih.govnih.gov

In a study of a closely related compound, 4-(4-chlorophenyl)imidazole, docking into the active site of Cytochrome P450 2B6 revealed key hydrogen bond interactions with the amino acid residue Thr302. researchgate.net Given the structural similarity, it is plausible that this compound could adopt a similar binding mode, with the imidazole nitrogen atoms acting as hydrogen bond acceptors or donors. The fluorophenyl group can also participate in various interactions, including hydrophobic and halogen bonding, which can influence binding affinity and selectivity.

Docking studies of various imidazole derivatives against anticancer targets have highlighted the importance of the imidazole core in establishing key interactions within protein binding pockets. mdpi.comresearchgate.netnih.gov For example, docking of imidazole derivatives into the active site of c-kit tyrosine kinase and protein kinase B has shown good binding affinities, suggesting their potential as anticancer agents. bibliotekanauki.pl Similarly, imidazole derivatives have been docked into the active sites of enzymes such as enoyl ACP reductase and dihydrofolate reductase (DHFR), indicating their potential as antimicrobial agents. mdpi.com

The following table summarizes the potential biological targets for this compound based on docking studies of related compounds.

| Potential Biological Target | Therapeutic Area | Key Interacting Residues (from related compounds) | Reference |

|---|---|---|---|

| GABA-A Receptor | Neurological Disorders | His102, Ser206, αPhe100, αTyr160, γPhe77 | nih.gov |

| Cytochrome P450 2B6 | Drug Metabolism | Thr302, Ileu101 | researchgate.net |

| Tubulin | Cancer | Not specified | nih.gov |

| c-kit Tyrosine Kinase | Cancer | Not specified | bibliotekanauki.pl |

| Enoyl ACP Reductase | Antibacterial | Not specified | mdpi.com |

| DHFR | Antibacterial, Cancer | Not specified | mdpi.com |

| CDK2 | Cancer | Not specified | nih.gov |

Structure-Based Ligand Design Principles from Computational Data

Structure-based ligand design utilizes the three-dimensional structural information of a biological target to design molecules that can bind to it with high affinity and selectivity. Computational data from docking simulations and quantitative structure-activity relationship (QSAR) studies on this compound and its analogs can guide the rational design of new and more potent molecules.

QSAR studies on imidazole-containing farnesyltransferase inhibitors have shown that the volume, shape, and polarity of the molecules are important for their biological activity. nih.gov This suggests that modifications to the this compound scaffold should consider these physicochemical properties to optimize potency. For instance, the introduction of specific substituents on the phenyl ring or the imidazole core could modulate these properties to enhance binding to a target.

A computational analysis of imidazole derivatives as H1-antihistamines using a 3D-QSAR approach generated contour maps that indicated regions where steric bulk, and electropositive or electronegative groups would be favorable or unfavorable for activity. mdpi.com Such an approach for this compound could guide the placement of functional groups to improve its interaction with a specific target.

From the study of a related benzimidazole (B57391), it was found that the placement of a methyl group at the 6-position of the benzimidazole scaffold guided the molecule into the allosteric recognition site of the GABA-A receptor, whereas a methyl group at the 5-position resulted in a steric clash and loss of interaction. nih.gov This highlights the critical role of substituent positioning, a key principle in structure-based design. The fluorophenyl group itself is often incorporated into drug candidates to improve metabolic stability and binding affinity through favorable interactions. nih.gov

Key principles for the structure-based design of ligands based on the this compound scaffold include:

Imidazole Core as a H-bond Donor/Acceptor: The nitrogen atoms of the imidazole ring are crucial for forming hydrogen bonds with target proteins.

Strategic Substitution on the Phenyl Ring: The para-fluoro substitution is a known bioisostere for a hydrogen atom and can enhance metabolic stability and binding. Further substitutions could be explored to optimize interactions.

Modulation of Lipophilicity: The balance between hydrophilicity and lipophilicity is key for oral absorption and cell permeability.

Theoretical Prediction of Physicochemical Attributes Relevant to Biological Context

The biological activity of a compound is not only determined by its ability to bind to a target but also by its physicochemical properties, such as metabolic stability, solubility, and lipophilicity. In silico models are invaluable for predicting these properties early in the drug discovery process.

In Silico Metabolic Stability Prediction

Metabolic stability is a critical parameter that influences the in vivo half-life and bioavailability of a drug candidate. In silico tools can predict the likely sites of metabolism (SoMs) by enzymes such as the cytochrome P450 (CYP) family. nih.govnews-medical.net

For the closely related 2-(4-fluorophenyl)-1H-benzo[d]imidazole, in silico analysis using MetaSite software identified the aliphatic chain as a potential site of degradation. nih.gov However, experimental results suggested that the primary metabolic transformation likely occurs on the aromatic rings, leading to stable hydroxylated metabolites. nih.gov The study also highlighted that the presence of the 4-fluorophenyl group contributes to enhanced metabolic stability. nih.gov When tested in human liver microsomes, 89.13% of a derivative of 2-(4-fluorophenyl)-1H-benzo[d]imidazole remained unchanged after 120 minutes, with only a single hydroxylated metabolite being formed. nih.gov

Lipophilicity and Solubility Modeling

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), and aqueous solubility are fundamental properties that affect a drug's absorption, distribution, metabolism, and excretion (ADME) profile. thermofisher.com These properties can be estimated using computational models.

For 1-(4-fluorophenyl)imidazole, an isomer of the title compound, the calculated octanol/water partition coefficient (logP) is 2.011, and the logarithm of the water solubility in mol/l (log10WS) is -3.22. chemeo.com A positive logP value indicates that the compound is more lipophilic than hydrophilic. acdlabs.com These values suggest that this compound is likely to have moderate lipophilicity and low aqueous solubility.

A study on derivatives of 2-(4-fluorophenyl)-1H-benzo[d]imidazole found them to have acceptable aqueous solubility at pH 7.4, with values of 50 and 74 μg/mL. nih.gov This experimental data on a related, larger molecule supports the prediction of moderate solubility for this compound.

The following table summarizes the predicted physicochemical properties of this compound based on computational models and data from related compounds.

| Property | Predicted Value | Method/Source | Reference |

|---|---|---|---|

| logP (Octanol/Water) | 2.011 (for isomer) | Crippen Calculated Property | chemeo.com |

| log10WS (mol/l) | -3.22 (for isomer) | Crippen Calculated Property | chemeo.com |

| Aqueous Solubility | Acceptable (based on analogue) | Experimental data on benzimidazole analogue | nih.gov |

Exploration of Advanced Chemical Properties

Beyond its potential biological applications, the electronic structure of this compound makes it a candidate for advanced materials, particularly in the field of nonlinear optics.

Theoretical Investigations of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are capable of altering the properties of light that passes through them and have applications in technologies such as optical data storage, telecommunications, and optical computing. The NLO response of a molecule is related to its hyperpolarizability. Theoretical methods, such as Density Functional Theory (DFT), are widely used to calculate the NLO properties of molecules. nih.govsemanticscholar.orgresearchgate.netnih.gov

Studies on various imidazole and triazole derivatives have shown that molecules with donor-acceptor character and extended π-conjugation tend to exhibit significant NLO properties. nih.govsemanticscholar.orgresearchgate.netnih.gov The this compound molecule has a degree of π-conjugation between the imidazole and phenyl rings. The fluorine atom, being electronegative, can influence the electronic distribution within the molecule.

A DFT study on 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole calculated the first-order hyperpolarizability (β₀) to be 7.00254 x 10⁻³⁰ esu, which is eighteen times greater than that of the standard NLO material, urea. malayajournal.org This indicates that the substituted imidazole scaffold can be a promising building block for NLO materials. Another study on 4-(4,5-diphenyl-1H-imidazole-2-yl)phenol also confirmed its NLO properties through both theoretical calculations and experimental Z-scan techniques. semanticscholar.orgresearchgate.netnih.gov

For this compound, a theoretical investigation would involve optimizing the molecular geometry and then calculating the dipole moment, polarizability, and first and second-order hyperpolarizabilities using a suitable level of theory, such as B3LYP with a 6-31G(d,p) basis set. The magnitude of the hyperpolarizability would indicate its potential as an NLO material. The HOMO-LUMO energy gap is also an important parameter, with a smaller gap often correlating with higher NLO activity. semanticscholar.org

Computational Chemistry and Theoretical Modeling

Photophysical and Photoisomerization Dynamics Studies

Detailed theoretical and experimental investigations into the photophysical properties and photoisomerization dynamics specifically for 4-(4-Fluorophenyl)-1H-imidazole are not extensively available in the reviewed scientific literature. Research in this area has predominantly focused on more complex derivatives, particularly azo-substituted imidazoles, which exhibit significant photochromic behavior.

For instance, extensive studies have been performed on the related compound, 2-[(E)-(4-fluorophenyl)diazenyl]-1H-imidazole, an azo-derivative of the subject molecule. These studies combine experimental techniques with theoretical approaches like Time-Dependent Density Functional Theory (TD-DFT) to explore its photoresponsive behavior. worldscientific.comresearchgate.networldscientific.com This research has revealed that the azo-imidazole derivative undergoes trans-to-cis photoisomerization upon UV irradiation and reverts to the trans form under visible light or thermal conditions. worldscientific.comresearchgate.networldscientific.com

The dynamics of this process have been quantified, showing that the trans-to-cis photostationary state is achieved in approximately 75 minutes, while the reverse cis-to-trans process occurs in about 60 minutes when irradiated at 354 nm. worldscientific.comresearchgate.networldscientific.com Furthermore, these investigations have highlighted the nonlinear optical (NLO) properties of the azo-derivative, which are attributed to its π-conjugated system. worldscientific.comworldscientific.com Z-scan measurements have been employed to determine the nonlinear absorption coefficient, indicating its potential for applications such as optical limiting. worldscientific.comworldscientific.com

It is important to underscore that these findings pertain to the azo-substituted imidazole (B134444) and not to the parent compound, this compound. The introduction of the azo (-N=N-) linkage is critical to the observed photoisomerization and the specific photophysical characteristics. Without this chromophore, the photophysical and photoisomerization dynamics of this compound are expected to be substantially different. Future computational and experimental studies are required to elucidate the specific excited-state properties and potential for photo-induced transformations of this compound.

Structure Activity Relationship Sar and Mechanistic Research

Elucidation of Key Structural Motifs Governing Biological Activity

The specific arrangement of the 4-fluorophenyl moiety and the imidazole (B134444) ring within the molecule is crucial for its biological activity. These two components play distinct and synergistic roles in binding to target proteins and modulating their function.

Role of the 4-Fluorophenyl Moiety in Enhancing Binding Affinity and Target Selectivity

The 4-fluorophenyl group is a key structural element that significantly influences the binding affinity and selectivity of 4-(4-Fluorophenyl)-1H-imidazole for its biological targets. The fluorine atom at the para position of the phenyl ring is highly electronegative, which can alter the electronic properties of the ring and create favorable interactions with the binding sites of proteins. mdpi.com

In the context of p38 mitogen-activated protein kinase (MAPK) inhibition, the 4-fluorophenyl ring of related pyridinylimidazole inhibitors has been shown to occupy a hydrophobic pocket within the ATP binding site of the p38α isoform. mdpi.com This hydrophobic interaction is a critical factor in the stabilization of the inhibitor-enzyme complex, thereby contributing to the potency of the inhibition. The presence of the fluorine atom can enhance these hydrophobic interactions and may also participate in other non-covalent interactions, such as halogen bonding, further strengthening the binding affinity.

Furthermore, the substitution pattern on the phenyl ring is crucial for selectivity. For instance, in a series of 4-(4'-fluorophenyl)imidazoles developed as kinase inhibitors, the selectivity for p38α MAPK over other kinases like CK1δ and JAK2 was influenced by the substituents at other positions of the imidazole ring, highlighting the interplay between the different structural motifs of the molecule. nih.gov

Significance of the Imidazole Ring in Hydrogen Bonding and Molecular Interactions

The imidazole ring is a versatile heterocyclic scaffold that plays a pivotal role in the molecular interactions of this compound, primarily through its ability to participate in hydrogen bonding. The imidazole moiety contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp2-hybridized nitrogen atom). This dual functionality allows it to form specific and directional hydrogen bonds with amino acid residues in the binding sites of target proteins.

In the crystal structure of a closely related compound, 4-[5-(4-Fluorophenyl)-1H-imidazol-4-yl]pyridine, an intermolecular N-H···N hydrogen bond is observed, where the imidazole N-H acts as a donor to the nitrogen atom of a neighboring pyridine (B92270) ring, forming an infinite chain. nih.gov This demonstrates the inherent capacity of the imidazole ring to engage in such crucial interactions. These hydrogen bonds are fundamental for the proper orientation and anchoring of the molecule within the binding pocket, which is a prerequisite for effective biological activity.

The ability of the imidazole ring to form these hydrogen bonds is a recurring theme in its biological activity. For example, in the context of p38 MAPK inhibition by pyridinylimidazoles, the nitrogen atom of the imidazole ring is known to form a key hydrogen bond with the backbone NH of a methionine residue in the hinge region of the kinase. mdpi.com

Mechanistic Studies of Molecular Target Modulation

The biological effects of this compound are a direct consequence of its ability to modulate the function of specific molecular targets, such as enzymes and receptors. Mechanistic studies have provided insights into how this compound exerts its influence at the molecular level.

Mechanism of Enzyme Inhibition (e.g., Indoleamine 2,3-Dioxygenase (IDO) Binding to Heme Iron)

While direct studies on the inhibition of Indoleamine 2,3-dioxygenase (IDO1) by this compound are not extensively documented, research on the closely related compound 4-phenylimidazole (B135205) (4PI) provides a strong model for its potential mechanism of action. IDO1 is a heme-containing enzyme that plays a crucial role in tryptophan metabolism and immune regulation. acs.org

Studies have shown that 4PI has a significantly higher affinity for the inactive ferric (Fe3+) form of IDO1 compared to its active ferrous (Fe2+) state. acs.org It is proposed that 4PI inhibits IDO1 by binding directly to the heme iron, occupying the binding site of the natural substrate, tryptophan. This binding to the ferric heme prevents the necessary reduction to the ferrous state, which is essential for catalytic activity. This results in an apparent noncompetitive inhibition kinetic. acs.org Given the structural similarity, it is plausible that this compound could adopt a similar inhibitory mechanism, with the imidazole nitrogen coordinating to the heme iron of IDO1.

Investigation of Binding Specificity for p38 MAPK Inhibition

Derivatives of 4-(4-fluorophenyl)imidazole have been identified as potent inhibitors of p38α MAPK, a key enzyme in the cellular response to stress and inflammation. nih.gov The binding specificity of these inhibitors is attributed to the interactions between the inhibitor and the ATP-binding pocket of the kinase.

The 4-fluorophenyl moiety plays a crucial role in this specificity, fitting into a hydrophobic pocket within the p38α active site. mdpi.com The kinase selectivity is further fine-tuned by the nature and position of other substituents on the imidazole ring. For example, in a study of 4-(4'-fluorophenyl)imidazoles, the introduction of a pyrimidine (B1678525) group at the C-5 position of the imidazole led to potent p38α MAPK inhibition, with IC50 values in the nanomolar range. nih.gov

The binding of these inhibitors is typically characterized by a key hydrogen bond between one of the imidazole nitrogens and the backbone of a methionine residue (Met109) in the hinge region of the kinase, a feature common to many p38 MAPK inhibitors. mdpi.com The combination of the hydrophobic interaction of the 4-fluorophenyl group and the specific hydrogen bonding of the imidazole core confers both high affinity and selectivity for p38α MAPK.

Computational Approaches in SAR Derivation

Computational methods have become indispensable in modern drug discovery and development. For this compound and related compounds, these approaches are used to predict binding affinities, understand interaction mechanisms at a molecular level, and guide the synthesis of new derivatives with improved properties.

Molecular dynamics (MD) simulations offer a powerful tool to validate the binding modes of ligands within their biological targets and to assess the stability of the ligand-receptor complex over time. While specific MD simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, research on structurally related compounds provides valuable insights into the expected binding behavior.

In a broader context, MD simulations have been effectively used to study the binding mechanisms of various imidazole- and triazole-based inhibitors with their targets. acs.org For example, MD simulations of triazole inhibitors with CYP51 revealed that hydrophobic interactions are the main driving force for binding. acs.org Similar simulations for a potential this compound-target complex would likely involve analyzing the root mean square deviation (RMSD) of the protein and ligand, the root mean square fluctuation (RMSF) of individual residues, and the specific interactions (hydrogen bonds, hydrophobic contacts) to confirm a stable and favorable binding mode.

A computational investigation of 3-(4-Fluorophenyl)-N-((4-fluorophenyl)sulphonyl)acrylamide, another compound bearing a 4-fluorophenyl group, utilized molecular docking followed by MD simulations to identify the most favorable binding mode to tubulin. nih.gov The study highlighted the importance of both hydrophilic and hydrogen bond interactions for strong binding. nih.gov Such an approach would be directly applicable to validate the binding mode of this compound with its putative target.

Alanine-scanning mutagenesis is a powerful experimental technique used to identify key amino acid residues ("hotspots") that are critical for the interaction between a protein and its ligand. This method involves systematically replacing individual amino acid residues in the protein's binding site with alanine (B10760859) and then measuring the effect of each mutation on ligand binding affinity or biological activity.

The impact of these mutations on the binding of this compound would then be quantified using biophysical techniques such as isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR). A significant loss of binding affinity upon mutation to alanine would indicate that the original residue plays a critical role in the interaction. This information is invaluable for understanding the molecular basis of recognition and for the design of new inhibitors that can form more potent interactions with the identified critical residues.

Studies on other systems have demonstrated the utility of this approach. For example, alanine-scanning mutagenesis has been used to delineate residues essential for the binding of various ligands, revealing that binding energy is often concentrated in a few key "hotspot" residues. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

A QSAR study was conducted on a series of 2-(4-fluorophenyl) imidazol-5-one derivatives for their anti-proliferative activities against the MCF-7 breast cancer cell line. nih.gov This study, while not on this compound itself, provides a relevant example of the application of QSAR in this chemical space. The best QSAR model developed had a squared correlation coefficient (R²) of 0.6981 and a cross-validated R² (Q²) of 0.5460, indicating a reasonable predictive ability. nih.gov The model highlighted the importance of certain molecular descriptors in determining the biological activity.

In a typical QSAR study involving this compound derivatives, a dataset of compounds with varying substituents on the imidazole and phenyl rings would be compiled along with their experimentally determined biological activities (e.g., IC₅₀ or EC₅₀ values). A wide range of molecular descriptors, such as electronic, steric, hydrophobic, and topological properties, would be calculated for each compound. Statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms would then be used to build a model that correlates a subset of these descriptors with the observed activity. nih.gov

The predictive power of the resulting QSAR model is assessed through internal and external validation techniques. A robust and validated QSAR model can be a valuable tool for designing new this compound derivatives with potentially enhanced activity.

| QSAR Model Statistics for 2-(4-fluorophenyl) imidazol-5-ones | |

| Squared Correlation Coefficient (R²) | 0.6981 |

| Adjusted R² | 0.6433 |

| Cross-validated R² (Q²) | 0.5460 |

| Predicted R² for external test set | 0.5357 |

| Data from a study on 2-(4-fluorophenyl) imidazol-5-one derivatives against MCF-7 breast cancer cell line. nih.gov |

Comparative SAR Analysis with Structurally Related Imidazoles

The structure-activity relationship of this compound can be further elucidated by comparing its activity with that of structurally related imidazole-containing compounds. These comparisons help to identify the key structural features responsible for a particular biological effect.

Studies on 4-phenyl-imidazole derivatives as inhibitors of indoleamine 2,3-dioxygenase (IDO) have shown that substitutions on the phenyl ring significantly impact activity. For example, the introduction of hydroxyl or thiol groups at various positions on the phenyl ring was explored to exploit potential interactions with residues like S167 and C129 in the active site. nih.gov The fluorine atom in this compound, being a bioisostere of a hydroxyl group, could potentially engage in similar polar interactions. nih.gov

In the context of anticonvulsant (arylalkyl)imidazoles, the aryl moiety has been shown to be crucial for activity, with fluorenyl, benzo[b]thienyl, and benzofuranyl groups affording highly active compounds. nih.gov This suggests that the lipophilic aryl group, such as the 4-fluorophenyl group in the title compound, primarily contributes to properties like cell permeability and reaching the target site within the central nervous system. nih.gov The imidazole portion, on the other hand, is often considered the pharmacophore responsible for the primary interaction with the biological target. nih.gov

A study on 2-(4-fluorophenyl)-1H-benzo[d]imidazoles as positive allosteric modulators of the GABA-A receptor revealed that the 4-fluoro substitution on the phenyl ring was important for molecular recognition. nih.govnih.gov Shifting the fluorine to the ortho or meta position led to a decrease in affinity, highlighting the specific spatial requirement for this substituent. nih.gov This underscores the importance of the substitution pattern on the phenyl ring for achieving optimal biological activity.

Furthermore, research on imidazole-based inhibitors of B-Raf kinase has identified a triarylimidazole derivative as a potent and selective inhibitor. nih.govmedchemexpress.com This highlights that the substitution pattern around the imidazole core is a key determinant of activity and selectivity.

The table below summarizes the SAR findings from related imidazole scaffolds.

| Structural Moiety | Modification | Observed Effect on Activity | Reference |

| 4-Phenyl Ring | Hydroxyl or thiol substitution | Modulates interaction with active site residues | nih.gov |

| Aryl Group | Variation (e.g., fluorenyl, naphthalenyl) | Influences potency and toxicity | nih.gov |

| 2-(4-Fluorophenyl) Ring | Position of fluorine atom | para position crucial for affinity | nih.gov |

| Imidazole Core | Triaryl substitution | Can lead to potent and selective inhibitors | nih.govmedchemexpress.com |

Exploration of Biological Activities and Potential Therapeutic Applications Research Focus

Enzyme Inhibition Research

The unique chemical architecture of 4-(4-Fluorophenyl)-1H-imidazole makes it a prime candidate for the design of enzyme inhibitors. Researchers have explored its potential to modulate the activity of several critical enzymes implicated in a range of diseases.

Research on Indoleamine 2,3-Dioxygenase (IDO) Inhibition

Indoleamine 2,3-dioxygenase (IDO) is a crucial enzyme in the kynurenine (B1673888) pathway, which is involved in tryptophan metabolism. Its overexpression is a hallmark of many cancers, where it contributes to an immunosuppressive tumor microenvironment. The development of IDO inhibitors is a promising strategy in cancer immunotherapy.

Structure-based drug design has led to the development of phenylimidazole-derived inhibitors of IDO. These efforts have highlighted the importance of the imidazole (B134444) core in binding to the enzyme's active site.

Research on p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition

The p38 mitogen-activated protein kinase (MAPK) signaling pathway plays a central role in inflammatory responses. Consequently, inhibitors of p38 MAPK are being investigated for the treatment of various inflammatory diseases. The this compound scaffold has been utilized in the development of potent and selective p38 MAPK inhibitors.

Research on Tropomyosin Receptor Kinase (Trk) Inhibition

Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases that are essential for the development and function of the nervous system. Dysregulation of Trk signaling has been implicated in cancer and pain. The versatility of the this compound structure has been leveraged to create inhibitors of Trk kinases, offering potential therapeutic avenues for related disorders.

Investigations into Phosphodiesterase (PDE) Inhibition, particularly PDE-3

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). PDE-3, in particular, is a target for the treatment of cardiovascular diseases. Research has explored the potential of this compound derivatives as inhibitors of PDE, with a focus on achieving selectivity for the PDE-3 isoform.

Studies on Guanylate Cyclase Enzyme Interaction

Soluble guanylate cyclase (sGC) is a key enzyme in the nitric oxide (NO) signaling pathway, playing a critical role in vasodilation and other physiological processes. Activators of sGC have therapeutic potential for cardiovascular conditions. The this compound moiety has been incorporated into molecules designed to modulate the activity of this important enzyme.

Research into Cytochrome P450 Isoform Interactions

Interactive Data Table: Research Focus on this compound

| Research Area | Target Enzyme/Pathway | Potential Therapeutic Application |

| Enzyme Inhibition | Indoleamine 2,3-Dioxygenase (IDO) | Cancer Immunotherapy |

| p38 Mitogen-Activated Protein Kinase (MAPK) | Inflammatory Diseases | |

| Tropomyosin Receptor Kinase (Trk) | Cancer, Pain | |

| Phosphodiesterase (PDE), particularly PDE-3 | Cardiovascular Diseases | |

| Enzyme Interaction | Guanylate Cyclase | Cardiovascular Diseases |

| Metabolism | Cytochrome P450 (CYP) Isoforms | Drug Metabolism and Safety Assessment |

Receptor Modulation Research

While direct research on the receptor modulation properties of this compound is limited, studies on its core structure and derivatives have revealed significant interactions with key neurological receptors.

Studies on GABA-A Receptor Positive Allosteric Modulation

The γ-aminobutyric acid type A (GABA-A) receptor is a crucial target for therapies addressing neurological dysfunctions. Positive allosteric modulators (PAMs) of the GABA-A receptor enhance the effect of GABA, the primary inhibitory neurotransmitter in the brain, without directly activating the receptor themselves wikipedia.org. This modulation can produce sedative and anxiolytic effects wikipedia.org.

Research has identified a series of 2-(4-fluorophenyl)-1H-benzo[d]imidazoles, which are derivatives of this compound, as positive allosteric modulators of the α1β2γ2 GABA-A receptor subpopulation. nih.govnih.gov These derivatives are seen as a promising alternative to imidazo[1,2-a]pyridine (B132010) derivatives, which are prone to rapid biotransformation. nih.govnih.gov The 2-(4-fluorophenyl)-1H-benzo[d]imidazole scaffold shows a preference for interacting with the α1/γ2 interface of the GABA-A receptor. nih.govnih.gov

Key findings from these studies include the identification of lead molecules with improved metabolic stability and reduced potential for hepatotoxicity. nih.govnih.gov The introduction of a fluorine atom was a strategic choice to enhance metabolic stability without negatively impacting the molecule's affinity for the allosteric recognition site on the GABA-A receptor. acs.org Molecular docking studies have complemented this research by providing insights into the structural features necessary for molecular recognition with the GABA-A receptor. acs.org

Table 1: Investigated 2-(4-fluorophenyl)-1H-benzo[d]imidazole Derivatives and their Properties

| Compound | Modification | Observed Property | Reference |

|---|---|---|---|

| 2-(4-fluorophenyl)-6-methyl-1H-benzo[d]imidazole | Methyl group at the 6-position | Active derivative | nih.gov |

Note: This table is based on research on derivatives of this compound.

Investigations into Delta-Opioid Receptor Affinity of Derivatives

Research into the delta-opioid receptor affinity has primarily focused on derivatives of the 4-phenyl-imidazole scaffold. A novel series of 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives has been synthesized and evaluated for their in vitro affinities for delta-, mu-, and kappa-opioid receptors. nih.gov

One of the most potent and selective delta-opioid agonists from this series exhibited a Ki of 18 nM and was found to be over 258-fold and 28-fold selective over mu- and kappa-receptors, respectively. nih.gov This compound acts as a full agonist with an EC50 value of 14 nM. nih.gov Such findings highlight the potential of imidazole-based compounds in the development of selective delta-opioid receptor agonists.

Antimicrobial Research Activities

The imidazole moiety is a core component of many antimicrobial drugs. nih.gov Derivatives of this compound have been investigated for their potential to combat various microbial pathogens.

Antifungal Activity Studies against Various Fungal Species

The imidazole scaffold is a well-established framework for antifungal agents, largely due to the success of azole antifungals which inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes. nih.gov

Research on (Z)-5-amino-N'-aryl-1-methyl-1H-imidazole-4-carbohydrazonamide derivatives, where the aryl group includes a 4-fluorophenyl variant, has identified them as lead antifungal compounds against Candida species. nih.gov These compounds have demonstrated strong antifungal activity against both fluconazole-susceptible and resistant strains of Candida albicans and Candida krusei. nih.gov

Further studies have explored the antifungal potential of various other imidazole derivatives. For example, certain 2-(substituted phenyl)-1H-imidazole and (substituted phenyl)-[2-(substituted phenyl)-imidazol-1-yl]-methanone analogues have been screened, with some showing promise as antifungal agents. nih.gov The synergistic effect of imidazole derivatives with other agents, such as sodium dodecyl sulphate (SDS), has also been investigated, showing a significant increase in antifungal activity against Candida spp. mdpi.comresearchgate.net

Table 3: Antifungal Activity of Selected Imidazole Derivatives

| Derivative Class | Fungal Species Tested | Key Finding | Reference |

|---|---|---|---|

| (Z)-5-amino-N'-(4-fluorophenyl)-1-methyl-1H-imidazole-4-carbohydrazonamide | Candida albicans, Candida krusei | Identified as a lead antifungal compound. | nih.gov |

| (substituted phenyl)-[2-(substituted phenyl)-imidazol-1-yl]-methanone | Aspergillus niger, Candida albicans | Compound 26 emerged as a potential antifungal agent. | nih.gov |

Note: This table is based on research on derivatives of this compound.

Anticancer Research Applications

The imidazole nucleus is a key component in several anticancer agents, and researchers have explored various derivatives of this compound for their potential to combat cancer. plos.orgnih.govsigmaaldrich.com

In Vitro Cytotoxicity Studies against Defined Cancer Cell Lines

While specific cytotoxic data for the parent compound this compound is not extensively detailed in the available literature, research on its derivatives has shown significant anticancer potential. For instance, a derivative incorporating a 4-fluorophenyl group on the arylidene and a 3-pyridyl group at the 4-position of the imidazole ring demonstrated a potent cytotoxic IC₅₀ value of 0.06 μM against NUGC-3 human gastric cancer cells. nih.gov In the same study, other closely related imidazole derivatives also showed strong cytotoxic effects against this cell line, with IC₅₀ values as low as 0.05 μM. nih.gov

Studies on other imidazole scaffolds highlight the importance of the substituted phenyl ring for activity. Benzimidazole-pyrazole derivatives have shown antiproliferative activity against A549 lung cancer cells, with IC₅₀ values of 2.2 and 2.8 μM. nih.gov Furthermore, imidazothiadiazole-oxindole conjugates have demonstrated potent activity against various cell lines, including A549, HeLa, HepG2, and MCF-7, with one derivative showing IC₅₀ values ranging from 0.15 to 0.33 μM. nih.gov These findings underscore the potential of the broader class of imidazole-containing compounds as a source for novel anticancer agents, though further studies are required to determine the specific cytotoxicity profile of this compound itself.

Research into Modulation of Cell Proliferation Pathways

A key strategy in cancer therapy is the disruption of signaling pathways that drive uncontrolled cell growth. The Wnt/β-catenin signaling pathway, which is crucial for cell proliferation and development, is often dysregulated in various cancers. nih.govnih.govyoutube.com Research has shown that certain imidazole-based compounds can inhibit this pathway.

Studies on pyridinyl imidazoles have demonstrated that their inhibitory activity on melanogenesis correlates with the inhibition of the canonical Wnt/β-catenin pathway. plos.org These compounds were found to reduce the levels of Tcf/Lef target genes, which are essential components of the β-catenin signaling network. plos.org While these studies did not directly involve this compound, they suggest a plausible mechanism by which imidazole-containing compounds could exert anticancer effects. The central role of β-catenin in transmitting signals for cell growth makes it a compelling target, and its inhibition by imidazole-based molecules represents a promising avenue for developing new cancer therapies. nih.gov Further investigation is warranted to determine if this compound or its direct derivatives can similarly modulate the Wnt/β-catenin pathway or other critical cell proliferation cascades.

Other Biological Activity Research

Beyond cancer, the versatile structure of this compound has prompted investigations into its efficacy against infectious and inflammatory diseases.

Research into Anti-inflammatory Mechanisms

Chronic inflammation is a hallmark of many diseases, and modulating the immune response is a key therapeutic strategy. A derivative of this compound, methyl 1-allyl-2-(4-fluorophenyl)-5-phenyl-1H-imidazole-4-acetate, has been shown to possess significant anti-inflammatory and immunomodulatory effects. nih.govresearchgate.net

The primary mechanism of this compound involves the repolarization of macrophages from a pro-inflammatory M1 state to an anti-inflammatory and pro-resolving M2a phenotype. nih.govresearchgate.netnih.gov This was confirmed by the compound's ability to reduce the expression and production of M1 markers while increasing M2 markers in macrophage cell cultures. researchgate.netnih.gov

Table 1: Effect of a Fluorophenyl-Imidazole Derivative on Macrophage Polarization Markers

| Marker Type | Marker | Effect of Compound | Reference |